H-Lys-AMC acetate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

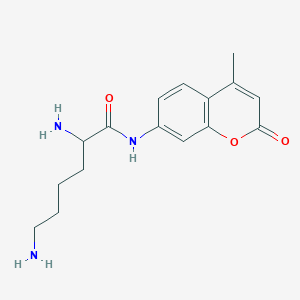

H-Lys-AMC acetate salt is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of lysine, an essential amino acid, and is commonly used as a substrate for protease assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-AMC acetate salt typically involves the protection of the lysine amino group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The final step involves deprotection to yield the desired product. The reaction conditions often include the use of organic solvents and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesisers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

H-Lys-AMC acetate salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of AMC, which is fluorescent and can be easily detected.

Substitution Reactions: The lysine residue can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used under physiological conditions (pH 7.4, 37°C).

Substitution Reactions: Reagents like acyl chlorides and anhydrides are used under mild conditions to modify the lysine residue.

Major Products Formed

Hydrolysis: The major product is AMC, which is used as a fluorescent marker.

Substitution Reactions: The products depend on the substituents introduced but generally include modified lysine derivatives.

Wissenschaftliche Forschungsanwendungen

H-Lys-AMC acetate salt is widely used in various fields of scientific research:

Chemistry: It is used as a substrate in enzyme kinetics studies to measure protease activity.

Biology: The compound is employed in cell biology to study protein degradation pathways.

Medicine: It is used in drug discovery to screen for protease inhibitors.

Industry: The compound is used in quality control assays for protease activity in industrial enzyme preparations.

Wirkmechanismus

H-Lys-AMC acetate salt acts as a substrate for proteases. When hydrolyzed by a protease, the compound releases AMC, which is fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of the amide bond between lysine and AMC.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

H-Lys-AMC acetate salt is unique due to its specific use as a substrate for protease assays. Its structure allows for the easy detection of protease activity through fluorescence, making it a valuable tool in various research applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of experimental conditions.

Biologische Aktivität

H-Lys-AMC acetate salt, also known as L-Lysine 7-amido-4-methylcoumarin acetate salt, is a fluorogenic substrate widely utilized in biochemical research, particularly in the study of enzyme activities. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C16H21N3O3

- CAS Number : 201853-23-8

- Appearance : Off-white to white crystalline powder

- Solubility : Forms a clear solution when dissolved in water.

Biological Activity Overview

This compound exhibits significant biological activity primarily as a substrate for various enzymes, especially aminopeptidases. Its fluorogenic properties allow for real-time monitoring of enzymatic reactions, making it an essential tool in molecular biology and drug discovery.

Key Applications

-

Fluorogenic Assays :

- Used to monitor protease activity.

- Enables real-time studies of enzyme kinetics and substrate specificity.

- Crucial for drug development processes.

-

Peptide Synthesis :

- Serves as a building block in synthesizing therapeutic proteins and enzymes.

- Enhances the efficiency of peptide synthesis.

-

Biochemical Research :

- Aids in understanding protein interactions and functions.

- Contributes to advancements in molecular biology.

-

Drug Discovery :

- Facilitates the identification of potential drug candidates by elucidating mechanisms of action for various compounds.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biochemical assays:

Table 1: Summary of Research Findings

Case Studies

-

HDAC Inhibition Assays :

In a study examining histone deacetylases (HDACs), H-Lys-AMC was employed as a substrate to assess the inhibitory effects of various compounds on HDAC activity. The results indicated that H-Lys-AMC effectively released fluorescent AMC upon deacetylation, allowing for precise quantification of HDAC activity across different isoforms (Table 1) . -

Fluorogenic Assays for Proteases :

Another research utilized H-Lys-AMC in fluorogenic assays to evaluate protease kinetics. The study confirmed that H-Lys-AMC could efficiently monitor enzyme-substrate interactions, providing valuable data on enzyme specificity and activity rates .

Eigenschaften

IUPAC Name |

2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBMFVYCTXDWPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.